Xylitol - 16277-71-7

Xylitol

Catalog Number: EVT-1190863
CAS Number: 16277-71-7
Molecular Formula: C5H12O5
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xylitol is a pentitol (five-carbon sugar alcohol) having meso-configuration, being derived from xylose by reduction of the carbonyl group. It has a role as a sweetening agent, an allergen, a hapten, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite.
D-Xylitol, also known as meso-xylitol or xylisorb, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. D-Xylitol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). D-Xylitol has been found in human prostate tissue, and has also been detected in most biofluids, including urine, blood, saliva, and feces. Within the cell, D-xylitol is primarily located in the cytoplasm. D-Xylitol has been linked to the inborn metabolic disorders including ribose-5-phosphate isomerase deficiency.
Xylitol is a naturally occurring five-carbon sugar alcohol found in most plant material, including many fruits and vegetables. Xylitol-rich plant materials include birch and beechwood. It is widely used as a sugar substitute and in "sugar-free" food products. The effects of xylitol on dental caries have been widely studied, and xylitol is added to some chewing gums and other oral care products to prevent tooth decay and dry mouth. Xylitol is a non-fermentable sugar alcohol by most plaque bacteria, indicating that it cannot be fermented into cariogenic acid end-products. It works by inhibiting the growth of the microorganisms present in plaque and saliva after it accummulates intracellularly into the microorganism. The recommended dose of xylitol for dental caries prevention is 6–10 g/day, and most adults can tolerate 40 g/day without adverse events.
Source and Classification

Xylitol is classified as a sugar alcohol or polyol, specifically a five-carbon sugar alcohol with the chemical formula C5H12O5\text{C}_5\text{H}_{12}\text{O}_5. It is derived primarily from xylose, which is found in hemicellulosic biomass such as hardwood trees and agricultural residues. Xylitol occurs naturally in small amounts in various fruits, vegetables, fungi, and algae but is not present in concentrations suitable for commercial extraction .

Synthesis Analysis

Chemical Hydrogenation

The predominant industrial method for synthesizing xylitol involves catalytic hydrogenation of xylose. This process typically follows these steps:

  1. Hydrolysis of Lignocellulosic Biomass: Acid hydrolysis breaks down hemicellulose to release xylose.
  2. Purification of Xylose: The xylose is purified from the hydrolysate.
  3. Catalytic Hydrogenation: Using catalysts like Raney nickel or Ruthenium at temperatures between 353 K and 413 K, xylose is converted to xylitol under high pressure (often around 50 atm) .
  4. Purification of Xylitol: The product is then purified through crystallization processes.

Biotechnological Methods

Recent advancements have explored biotechnological routes for xylitol production using microorganisms. Yeasts such as Candida and Debaryomyces can convert xylose to xylitol through fermentation processes involving xylose reductase enzymes . These methods are more environmentally friendly and can utilize agricultural waste as substrates.

Molecular Structure Analysis

Xylitol’s molecular structure comprises five carbon atoms, twelve hydrogen atoms, and five oxygen atoms. Its structural formula can be represented as follows:

HOCH2 CHOH 3CH2OH\text{HOCH}_2\text{ CHOH }_3\text{CH}_2\text{OH}

This structure illustrates that xylitol has multiple hydroxyl groups (-OH), contributing to its properties as a sugar alcohol. The presence of these functional groups allows xylitol to interact favorably with water, making it highly soluble .

Chemical Reactions Analysis

Xylitol participates in several chemical reactions typical of sugar alcohols:

  1. Oxidation: Xylitol can be oxidized to form xylaric acid, which has potential applications in biodegradable polymers .
  2. Reduction: It can also undergo reduction reactions under specific conditions, although this is less common in practical applications.
  3. Fermentation: In biological systems, xylitol can be metabolized by certain microorganisms into other compounds like xylulose via xylitol dehydrogenase .
Mechanism of Action

Xylitol functions primarily as a sweetener with unique properties that differentiate it from traditional sugars:

  • It does not participate in the Maillard reaction (which causes browning), making it suitable for various culinary applications.
  • Xylitol has an anticariogenic effect; it inhibits the growth of Streptococcus mutans, the bacteria responsible for dental caries .
  • It is metabolized independently of insulin, providing a safer alternative for diabetic individuals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Taste: Sweetness comparable to sucrose
  • Solubility: Highly soluble in water (approximately 1 g/mL at room temperature)

Chemical Properties

  • Molecular Weight: 152.15 g/mol
  • Melting Point: Approximately 92–96 °C
  • Boiling Point: Decomposes before boiling
  • pH: Neutral (around 7)

These properties make xylitol an attractive ingredient in food products and pharmaceuticals .

Applications

Xylitol has diverse applications across various sectors:

  1. Food Industry: Used as a sugar substitute in sugar-free products like chewing gum, candies, and baked goods due to its low caloric content and sweetening power.
  2. Pharmaceuticals: Utilized in oral care products such as toothpaste and mouthwash for its dental health benefits.
  3. Biotechnology: Investigated for use in biorefineries where it can be produced from agricultural waste, contributing to sustainability efforts .
  4. Medical Applications: Explored for potential therapeutic roles in managing diabetes and obesity due to its unique metabolic pathway.
Fundamental Properties of Xylitol

Chemical Structure and Physicochemical Characteristics

Xylitol (C₅H₁₂O₅), systematically named meso-xylitol or (2R,3r,4S)-pentane-1,2,3,4,5-pentol, is a five-carbon sugar alcohol (polyol) with a molecular weight of 152.15 g/mol. Its molecular structure features a symmetrical meso configuration, where three chiral carbon atoms (C2–C4) exhibit a plane of symmetry, rendering the compound achiral [3] [8]. This symmetry underpins its crystalline properties and stability. Unlike reducing sugars, xylitol lacks a carbonyl group (aldehyde or ketone), making it chemically nonreactive in Maillard reactions and resistant to caramelization [3] [6].

Key physicochemical properties include:

  • Solubility: Highly soluble in water (168 g/100 g at 20°C), exceeding sucrose and sorbitol [3].
  • Melting point: 92–96°C, with a crystalline polymorphic structure influencing texture in food applications [3].
  • Sweetness profile: Equivalent to sucrose (relative sweetness ~1.0) but with a negative heat of dissolution (−153 J/g), imparting a cooling sensation in the mouth [5] [6].
  • Caloric value: 2.4 kcal/g (40% lower than sucrose) and a glycemic index of 7, classifying it as a low-calorie sweetener [3] [7].

Table 1: Comparative Physicochemical Properties of Sugar Alcohols [3] [5] [6]

PropertyXylitolSorbitolMannitolErythritol
Molecular formulaC₅H₁₂O₅C₆H₁₄O₆C₆H₁₄O₆C₄H₁₀O₄
Relative sweetness1.00.60.50.8
Caloric value (kcal/g)2.42.61.60.2
Solubility (g/100g H₂O)1682202261
Melting point (°C)92–9695166121

Natural Occurrence in Plant Biomass and Biological Systems

Xylitol occurs naturally in trace amounts (<1% dry weight) across diverse plant species. Fruits and vegetables serve as primary dietary sources, with concentrations varying by tissue type and maturity [1] [3] [6]:

  • Fruits: Highest levels in yellow plums (935 mg/100 g dry weight), strawberries (362 mg), raspberries (268 mg), and bananas (21 mg).
  • Vegetables: Abundant in cauliflower (300 mg), eggplant (180 mg), white mushrooms (128 mg), spinach (107 mg), and pumpkin (96.5 mg).
  • Hardwoods: Birch (Betula spp.) and beech (Fagus spp.) bark contain xylan-rich hemicellulose, hydrolyzable to xylose—the precursor to xylitol [1] [8].

In biological systems, xylitol is an endogenous metabolic intermediate. Humans produce 5–15 g daily during glucuronate metabolism via the uronic acid pathway, primarily in the liver [3] [9]. Microorganisms, including gut commensals like Bacteroides and Lactobacillus, synthesize xylitol from xylose as part of pentose phosphate metabolism [9] [10].

Metabolic Pathways in Humans and Microorganisms

Human Metabolism

Absorbed xylitol undergoes partial assimilation (~50%) in the small intestine via passive diffusion. The remainder reaches the colon, where gut microbiota ferment it to short-chain fatty acids (SCFAs) [2] [3] [9]:

  • Hepatic pathway: Absorbed xylitol is transported to the liver, where nonspecific NAD-dependent polyol dehydrogenase oxidizes it to D-xylulose. Xylulokinase then phosphorylates D-xylulose to D-xylulose-5-phosphate, entering the pentose phosphate pathway for energy generation or glycogen synthesis [3] [9].
  • Microbial fermentation: Unabsorbed xylitol is metabolized by colonic bacteria (e.g., Bacteroides fragilis, Lactobacillus reuteri) via cross-feeding interactions. Key enzymes include xylitol dehydrogenase (EC 1.1.1.14), xylulokinase (EC 2.7.1.17), and xylulose phosphate isomerase (EC 5.1.3.1), yielding SCFAs—particularly propionate and butyrate [9].

Table 2: Key Enzymes in Xylitol Metabolism [4] [9] [10]

EnzymeEC NumberFunctionOrganisms
Xylitol dehydrogenase1.1.1.14Oxidizes xylitol to D-xyluloseBacteroides, Escherichia coli
Xylulokinase2.7.1.17Phosphorylates D-xylulose to D-xylulose-5PLachnospiraceae, Aspergillus niger
Xylulose phosphate isomerase5.1.3.1Converts D-xylulose-5P to D-ribulose-5PBifidobacterium, Candida spp.

Microbial Bioconversion

Microorganisms employ divergent pathways for xylitol metabolism:

  • Eukaryotes (e.g., yeasts): Utilize a two-step reduction-oxidation pathway. Xylose reductase (EC 1.1.1.307), often NADPH-dependent, reduces D-xylose to xylitol. Xylitol is then oxidized to D-xylulose by NAD⁺-linked xylitol dehydrogenase (EC 1.1.1.9) [1] [10].
  • Prokaryotes (e.g., bacteria): Directly convert D-xylose to D-xylulose via xylose isomerase (EC 5.3.1.5), bypassing xylitol. However, engineered strains (e.g., Bacillus subtilis, Escherichia coli) express xylose reductase for efficient xylitol synthesis [4] [5] [7].

Metabolic engineering enhances xylitol yields. Examples include:

  • Aspergillus niger mutants (ΔladAΔxdhAΔsdhA) achieving 3.97 g/L from detoxified brewer’s spent grain hydrolysate [4] [10].
  • Candida tropicalis strains with disrupted xylitol dehydrogenase genes, accumulating xylitol at 98% yield [5] [7].

Table 3: Microbial Xylitol Producers and Yields [4] [5] [7]

OrganismSubstrateXylitol Yield (g/g)Productivity (g/L/h)
Candida tropicalis JA2Sugarcane bagasse0.862.81
Komagataella pastorisBrewer’s spent grain0.660.10
Bacillus subtilis (engineered)Pure xylose0.85Not reported
Aspergillus niger mutantWheat bran0.450.13
Debaryomyces hanseniiRape seed straw0.781.15

Properties

CAS Number

16277-71-7

Product Name

Xylitol

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?

InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Solubility

4.22 M
Very soluble in water, sparingly soluble in ethanol
Very soluble in water, pyridene, ethanol
642 mg/mL

Synonyms

Xylitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O

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